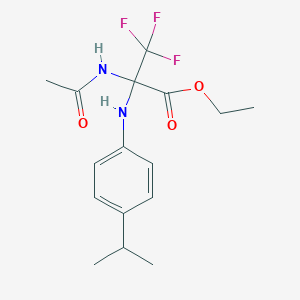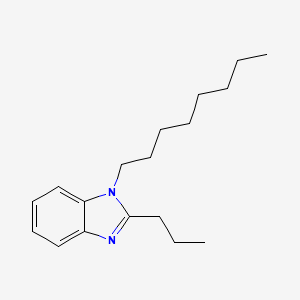
3-(4-methoxyphenyl)-N-(thiophen-2-ylmethyl)-1,2,4-oxadiazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-methoxyphenyl)-N-(thiophen-2-ylmethyl)-1,2,4-oxadiazole-5-carboxamide is a compound that belongs to the class of oxadiazoles, which are heterocyclic compounds containing an oxygen and nitrogen atom in a five-membered ring
Preparation Methods
The synthesis of 3-(4-methoxyphenyl)-N-(thiophen-2-ylmethyl)-1,2,4-oxadiazole-5-carboxamide can be achieved through several synthetic routes. One common method involves the reaction of 4-methoxybenzoic acid with thiophen-2-ylmethylamine in the presence of a dehydrating agent to form the corresponding amide. This intermediate is then cyclized with a suitable reagent, such as phosphorus oxychloride, to form the oxadiazole ring . Industrial production methods may involve similar steps but optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
3-(4-methoxyphenyl)-N-(thiophen-2-ylmethyl)-1,2,4-oxadiazole-5-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
3-(4-methoxyphenyl)-N-(thiophen-2-ylmethyl)-1,2,4-oxadiazole-5-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound has been studied for its potential as a tyrosinase inhibitor, which could be useful in treating hyperpigmentation disorders.
Material Science: It can be used in the development of organic electronic materials due to its unique electronic properties.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules in organic chemistry.
Mechanism of Action
The mechanism of action of 3-(4-methoxyphenyl)-N-(thiophen-2-ylmethyl)-1,2,4-oxadiazole-5-carboxamide involves its interaction with specific molecular targets. For example, as a tyrosinase inhibitor, it binds to the active site of the enzyme, preventing the conversion of tyrosine to melanin. This inhibition is achieved through competitive binding, where the compound competes with the natural substrate for the active site .
Comparison with Similar Compounds
Similar compounds to 3-(4-methoxyphenyl)-N-(thiophen-2-ylmethyl)-1,2,4-oxadiazole-5-carboxamide include other oxadiazole derivatives such as:
- 3-(2,4-dihydroxyphenyl)-1-(thiophen-2-yl)prop-2-en-1-one
- 3-(4-hydroxyphenyl)-N-(thiophen-2-ylmethyl)-1,2,4-oxadiazole-5-carboxamide
These compounds share similar structural features but differ in their substituents, which can lead to variations in their chemical reactivity and biological activity. The uniqueness of this compound lies in its specific substituents, which confer distinct electronic and steric properties, making it suitable for specific applications in medicinal chemistry and material science.
Properties
Molecular Formula |
C15H13N3O3S |
|---|---|
Molecular Weight |
315.3 g/mol |
IUPAC Name |
3-(4-methoxyphenyl)-N-(thiophen-2-ylmethyl)-1,2,4-oxadiazole-5-carboxamide |
InChI |
InChI=1S/C15H13N3O3S/c1-20-11-6-4-10(5-7-11)13-17-15(21-18-13)14(19)16-9-12-3-2-8-22-12/h2-8H,9H2,1H3,(H,16,19) |
InChI Key |
BSMIBNULIWPOFO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NOC(=N2)C(=O)NCC3=CC=CS3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2E)-2-[(4,7-dimethoxy-6-propyl-1,3-benzodioxol-5-yl)methylidene]hydrazinecarboxamide](/img/structure/B11481498.png)
![3-(3,4-dimethoxyphenyl)-7-(3-hydroxyphenyl)-6,7-dihydrothieno[3,2-b]pyridin-5(4H)-one](/img/structure/B11481504.png)
![1-{5-[(4,7-Dimethoxy-1,3-benzodioxol-5-yl)methyl]-4,5-dihydro-1,2-oxazol-3-yl}methanamine](/img/structure/B11481519.png)
![3-(1,3-benzodioxol-5-yl)-N-(2-{[(4-fluorophenyl)acetyl]amino}ethyl)-1,2,4-oxadiazole-5-carboxamide](/img/structure/B11481525.png)
![Ethyl 4-[7-(furan-2-YL)-1,3-dimethyl-2,4-dioxo-1H,2H,3H,4H,8H-imidazo[1,2-G]purin-8-YL]benzoate](/img/structure/B11481541.png)


![9-methyl-2-oxo-7-(pyridin-2-yl)-2,5,6,7-tetrahydro-1H-pyrazolo[3,4-h]quinoline-3-carbonitrile](/img/structure/B11481552.png)
![methyl 5-[6-(1,3-benzodioxol-5-yl)-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl]-4-hydroxy-2-methylthiophene-3-carboxylate](/img/structure/B11481553.png)

![N''-[(4-benzoylpiperazino)(imino)methyl]guanidine](/img/structure/B11481556.png)
![6,7-dimethoxy-2-[(1,2-oxazol-3-ylmethyl)sulfanyl]-3-phenylquinazolin-4(3H)-one](/img/structure/B11481557.png)
![2-{[5-methyl-2-(propan-2-yl)phenoxy]methyl}-N-[3-(morpholin-4-ylcarbonyl)phenyl]benzamide](/img/structure/B11481560.png)
![1-heptyl-2-[(E)-2-(4-methoxyphenyl)ethenyl]-1H-benzimidazole](/img/structure/B11481563.png)
